molecular formula C16H17NO B5086664 2,4,6-trimethyl-N-phenylbenzamide CAS No. 5215-40-7

2,4,6-trimethyl-N-phenylbenzamide

Cat. No. B5086664
CAS RN: 5215-40-7
M. Wt: 239.31 g/mol
InChI Key: JLZPOZUKBWWZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-phenylbenzamide, also known as TMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 269.35 g/mol. This compound has been extensively studied for its potential use as a biological and chemical tool in research.

Scientific Research Applications

Antimicrobial and Pesticidal Activity

  • Antimicrobial and Pesticidal Properties : Research has shown that certain organogermanium(IV) complexes, derived from reactions involving 2-hydroxy-N-phenylbenzamide, exhibit significant antimicrobial activities against a variety of fungal and bacterial strains. They also display pesticidal activity against certain pests (Dawara, Singh & Singh, 2011).

Antiviral Research

  • Antiviral Activity Prediction : A study utilized quantum chemical calculations and multiple regression analysis to predict the antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, highlighting their potential in developing anti-EV 71 drugs (Bourass et al., 2016).

Applications in Material Science

  • Electronic Applications : A computational study identified N-phenylbenzamide as a promising molecular framework for the intrinsic rectification of electron transport. The asymmetric functionalization of this compound enhances its potential in molecular electronics (Ding et al., 2015).

Chemical Synthesis and Stability

  • Synthesis and Stability : Investigations into the thermal stability and degradation pathways of N-phenylbenzamide, particularly under conditions of pyrolysis and hydrolysis, provide crucial insights for its applications in polymer science and material stability (Broadbelt, Dziennik & Klein, 1994).

properties

IUPAC Name

2,4,6-trimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZPOZUKBWWZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293007
Record name 2,4,6-trimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5215-40-7
Record name NSC86734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2,4,6-trimethyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2,4,6-trimethyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2,4,6-trimethyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2,4,6-trimethyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.